molecular formula C30H28N4O4 B14915120 N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

Cat. No.: B14915120
M. Wt: 508.6 g/mol
InChI Key: VURUQLHEHRDZCV-PVCWFJFTSA-N
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Description

“N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide” is a complex organic compound that features a benzamide core linked to a triazatetracyclohexadeca structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide” involves multiple steps:

    Formation of the Triazatetracyclohexadeca Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Attachment of the 4-Methylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction.

    Introduction of the Benzamide Moiety: This can be done through an amide coupling reaction using appropriate reagents such as carbodiimides.

    Addition of the 2-Methoxyethyl Group: This step can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxo structure.

    Substitution: The benzamide and triazatetracyclohexadeca structures may undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-[(15S)-10-(4-chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide
  • N-(2-methoxyethyl)-4-[(15S)-10-(4-fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

Uniqueness

The uniqueness of “N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide” lies in its specific structural features, such as the 4-methylphenyl group and the triazatetracyclohexadeca core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H28N4O4

Molecular Weight

508.6 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

InChI

InChI=1S/C30H28N4O4/c1-18-7-9-19(10-8-18)27-26-23(22-5-3-4-6-24(22)32-26)17-25-29(36)33(30(37)34(25)27)21-13-11-20(12-14-21)28(35)31-15-16-38-2/h3-14,25,27,32H,15-17H2,1-2H3,(H,31,35)/t25-,27?/m0/s1

InChI Key

VURUQLHEHRDZCV-PVCWFJFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C[C@@H]4N2C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NCCOC)C6=CC=CC=C6N3

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NCCOC)C6=CC=CC=C6N3

Origin of Product

United States

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